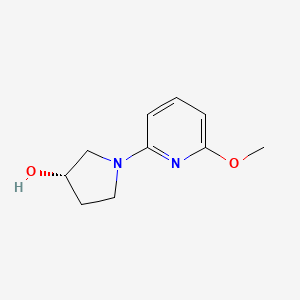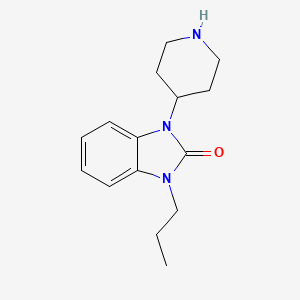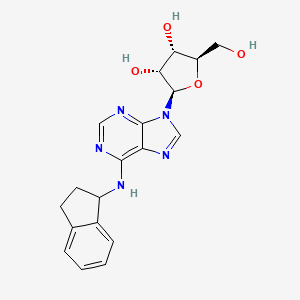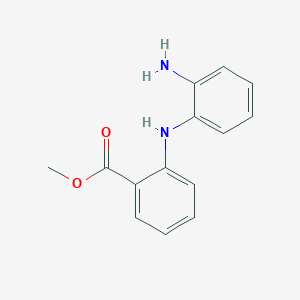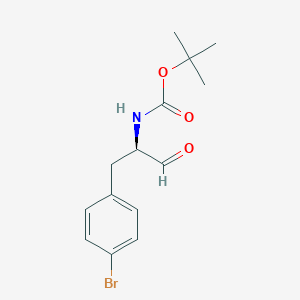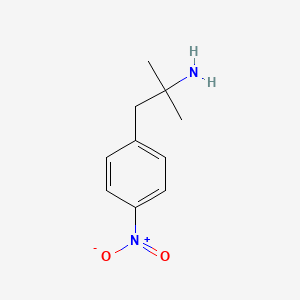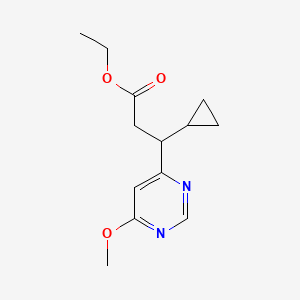![molecular formula C14H9ClN4 B8743669 2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile CAS No. 116355-37-4](/img/structure/B8743669.png)
2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile is a complex organic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .
Métodos De Preparación
The synthesis of 2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile typically involves multiple steps, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Industrial production methods often employ these synthetic routes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is recognized as a “drug prejudice” scaffold due to its potential therapeutic properties . It is also used in material science for its structural properties, making it valuable in the development of new materials and technologies . Additionally, its derivatives are explored for their biological activities, including antibacterial, antifungal, and anticancer properties .
Mecanismo De Acción
The mechanism of action of 2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being used .
Comparación Con Compuestos Similares
2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and imidazo[4,5-b]pyridines . These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
116355-37-4 |
|---|---|
Fórmula molecular |
C14H9ClN4 |
Peso molecular |
268.70 g/mol |
Nombre IUPAC |
2-chloro-5-imidazo[1,2-a]pyridin-6-yl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H9ClN4/c1-9-12(6-11(7-16)14(15)18-9)10-2-3-13-17-4-5-19(13)8-10/h2-6,8H,1H3 |
Clave InChI |
NNPIKJHXTIOEAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=N1)Cl)C#N)C2=CN3C=CN=C3C=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
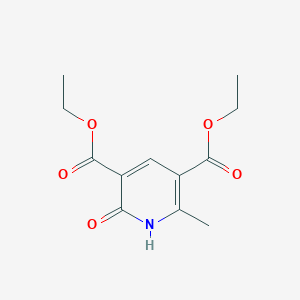
![3-benzyl-2-hydroxy-3H-imidazo[4,5-b]pyridine](/img/structure/B8743598.png)




